molecular formula C23H19BrN2OS B2967693 N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide CAS No. 514186-02-8

N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide

Cat. No.: B2967693
CAS No.: 514186-02-8
M. Wt: 451.38
InChI Key: QQOBSRBIRQUDPM-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a benzothiazepine-derived acetamide featuring a 1,5-benzothiazepine core fused with a 4-bromophenyl substituent and an N-acetylated phenyl group. The 4-bromophenyl group enhances lipophilicity and may influence receptor binding, while the acetamide moiety contributes to hydrogen-bonding interactions, critical for molecular recognition in biological systems.

Properties

IUPAC Name

N-[3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2OS/c1-15(27)25-19-6-4-5-17(13-19)21-14-23(16-9-11-18(24)12-10-16)28-22-8-3-2-7-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBSRBIRQUDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine with various acylating agents. The general synthesis pathway may include:

  • Preparation of Benzothiazepine Derivative : The initial step involves synthesizing the benzothiazepine core structure through cyclization reactions.
  • Acetylation : The benzothiazepine derivative is then acetylated using acetic anhydride or acetyl chloride to form this compound.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have demonstrated significant efficacy against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Moderate activity against Escherichia coli.
  • Fungal Activity : Some derivatives show activity against Candida albicans .

The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 to 200 μg/mL, indicating their potential as antimicrobial agents.

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. Studies reveal that certain derivatives can effectively reduce seizure activity in animal models:

  • Animal Models : Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.
  • Findings : Several derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the benzothiazole structure can enhance efficacy .

Study 1: Antimicrobial Potential of Benzothiazole Derivatives

A study screened various benzothiazole derivatives for their antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The findings indicated that halogenated phenyl groups significantly enhanced antimicrobial activity due to increased lipophilicity, allowing better cell membrane penetration .

Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, several N-substituted phenyl acetamides were synthesized and tested. The results showed that specific structural modifications led to enhanced binding affinity at neuronal voltage-gated sodium channels, which is crucial for anticonvulsant activity .

Comparative Analysis of Biological Activities

Compound ClassActivity TypeMIC Range (μg/mL)Notable Findings
BenzothiazolesAntimicrobial50 - 200Effective against Gram-positive bacteria
Moderate efficacy against Gram-negative bacteria
Antifungal100 - 300Some activity against Candida albicans
AnticonvulsantVariesSignificant activity in MES and PTZ models

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 1,5-Benzodiazepine Derivatives Compounds such as 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine () share a heterocyclic core with the target compound but replace sulfur with an additional nitrogen atom. The acetamide group in these derivatives is positioned on the benzodiazepine nitrogen, whereas in the target compound, it is attached to a phenyl ring fused to the benzothiazepine. The dihedral angles between aromatic rings in these analogs range from 40° to 86°, influencing crystal packing and solubility .

B. Pyridazinone-Based Acetamides N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () features a pyridazinone ring instead of benzothiazepine. This compound acts as a potent FPR2 agonist, with the 4-bromophenyl and methoxybenzyl groups enhancing receptor specificity. The absence of sulfur in the pyridazinone ring may reduce metabolic stability compared to benzothiazepines .

C. N-(Substituted Phenyl)acetamides
Examples like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () lack the benzothiazepine core but retain critical pharmacophores. The dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings (66.4°) contrasts with the likely planar arrangement in the target compound due to its fused heterocycle. Hydrogen-bonding patterns (N–H⋯O) in these analogs stabilize crystal structures and may mimic interactions with biological targets .

Key Findings :

  • Electron-withdrawing groups (e.g., –Br, –Cl) enhance antimicrobial activity by increasing lipophilicity (logP), facilitating membrane penetration .
  • Receptor specificity: Substituent position (para vs. meta) on aromatic rings critically affects GPCR targeting. For example, 4-methoxybenzyl in pyridazinones improves FPR2 selectivity .
  • Hydrogen bonding : N–H⋯O interactions in acetamides stabilize both crystal lattices and protein-ligand complexes .

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
  • Molecular Docking : Screen against targets like GABA receptors (due to structural similarity to benzodiazepines) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate LogP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. Resolution Strategies :

  • Repeat crystallography under varied conditions (temperature, solvent).
  • Compare with DFT-optimized gas-phase structures to isolate environmental effects.

Which advanced spectroscopic techniques characterize the electronic environment of the bromophenyl and benzothiazepine moieties?

Advanced Research Question

  • Solid-State NMR : ¹³C CP/MAS NMR distinguishes aromatic carbons (δ ~120–140 ppm) and carbonyl groups (δ ~170 ppm) .
  • UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~260–280 nm) to assess conjugation between rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₀BrN₂OS) with <2 ppm error .

What experimental protocols validate the purity of this compound, and how are impurities identified?

Basic Research Question

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard .
  • TLC : Hexane/ethyl acetate (3:1) with visualization under UV or iodine vapor.
  • Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .

How do steric and electronic effects of the 4-bromophenyl group influence reactivity in downstream modifications?

Advanced Research Question

  • Steric Effects : The bromine atom’s bulkiness hinders electrophilic substitution at the para position.
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing reactions to meta positions .
  • Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

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